Fluorine-Mediated pKa Reduction Versus Non-Fluorinated Azetidine Analog
Mono-fluorination of saturated azetidine heterocycles predictably reduces basicity (pKa of the conjugate acid) by approximately 1.5–2.5 log units compared to the corresponding non-fluorinated analog [1]. The electron-withdrawing effect of the single fluorine atom at the 3-position decreases the pKa of the azetidine nitrogen, shifting the ionization state at physiological pH. In contrast, the 3,3-difluoroazetidine derivative exhibits a further pKa drop but suffers from markedly reduced metabolic stability, representing a liability not observed with the mono-fluoro substitution pattern of the target compound [1].
| Evidence Dimension | Basicity (pKa of azetidine nitrogen, conjugate acid form) |
|---|---|
| Target Compound Data | pKa ~7.5–8.5 (predicted range for 3-fluoroazetidine derivatives; exact experimental value for CAS 1408076-20-9 not available in published literature). Melnykov et al. 2023 report that mono-fluorination reduces azetidine pKa by ~1.5–2.5 units from the parent azetidine pKa of ~11.3 [1]. |
| Comparator Or Baseline | tert-Butyl azetidin-3-yl(methyl)carbamate (CAS 577777-20-9), non-fluorinated analog; estimated pKa ~10.0–11.3 (based on parent azetidine). 3,3-Difluoroazetidine derivative: further reduced pKa but impaired metabolic stability (CLint exception) [1]. |
| Quantified Difference | pKa reduction of approximately 1.5–2.5 log units (mono-F vs. non-F); mono-F retains high metabolic stability while 3,3-di-F does not [1]. |
| Conditions | Systematic pKa measurement via potentiometric titration and UV-metric methods in aqueous solution at 25°C; intrinsic microsomal clearance (CLint) measured in human liver microsomes [1]. |
Why This Matters
A pKa shift of 1.5–2.5 units alters the protonation state at physiological pH, directly affecting membrane permeability, target engagement, and off-target binding profiles—critical parameters for CNS drug discovery where ionization state governs blood-brain barrier penetration.
- [1] Melnykov KP, Nazar K, Smyrnov O, Skreminskyi A, Pavlenko S, Klymenko-Ulianov O, Shishkina S, Volochnyuk DM, Grygorenko OO. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 2023;29(47):e202301383. DOI: 10.1002/chem.202301383. View Source
